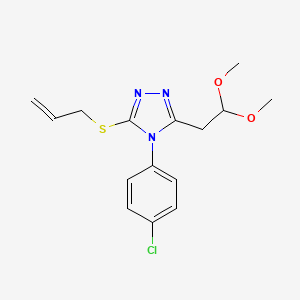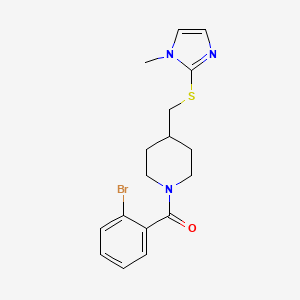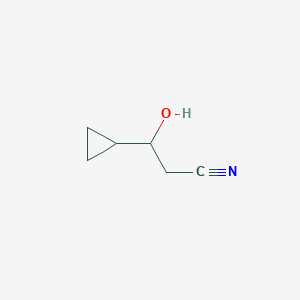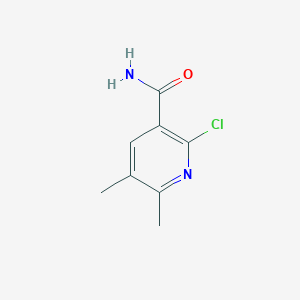
3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
The synthesis of 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allylsulfanyl group: This step involves the nucleophilic substitution of an allyl halide with a thiol group.
Attachment of the chlorophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl boronic acid or halide.
Addition of the dimethoxyethyl group: This step may involve the alkylation of the triazole ring with a dimethoxyethyl halide under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, as well as ensuring scalability and reproducibility.
Analyse Des Réactions Chimiques
3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dimethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas
Nucleophiles: Alkyl or aryl halides, thiols
Major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, phenyl derivatives, and various substituted triazoles.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: As a precursor for the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share some chemical properties and applications but can also exhibit unique characteristics due to variations in their functional groups. Examples of similar compounds include:
- 3-(methylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole
- 3-(allylsulfanyl)-4-(4-fluorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole
- This compound
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-4-9-22-15-18-17-13(10-14(20-2)21-3)19(15)12-7-5-11(16)6-8-12/h4-8,14H,1,9-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNPJDCEDDFAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)
![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)
![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide](/img/structure/B2371355.png)

![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
